CDC801 CDC801 CDC-801 is under investigation in clinical trial NCT00006097 (Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia).
Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)
Brand Name: Vulcanchem
CAS No.: 192819-27-5
VCID: VC0006987
InChI: InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)
SMILES: COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4
Molecular Formula: C23H24N2O5
Molecular Weight: 408.4 g/mol

CDC801

CAS No.: 192819-27-5

Cat. No.: VC0006987

Molecular Formula: C23H24N2O5

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

CDC801 - 192819-27-5

Specification

CAS No. 192819-27-5
Molecular Formula C23H24N2O5
Molecular Weight 408.4 g/mol
IUPAC Name 3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Standard InChI InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)
Standard InChI Key DDYUBCCTNHWSQM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4
Canonical SMILES COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4

Introduction

Chemical Identity and Structural Features

CDC801 (CAS: 192819-27-5) is a synthetic compound with a molecular weight of 408.45 g/mol. Its canonical SMILES string is NC(CC(C1=CC(OC2CCCC2)=C(OC)C=C1)N3C(C4=C(C=CC=C4)C3=O)=O)=O, reflecting a tricyclic structure featuring a phthalimide core linked to a substituted phenyl group . The compound is soluble in dimethyl sulfoxide (DMSO) and stable at -20°C for up to one month .

Table 1: Key Chemical Properties of CDC801

PropertyValue
Molecular FormulaC23H24N2O5\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Molecular Weight408.45 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (1 month stability)
CAS Number192819-27-5

Pharmacological Mechanism and Targets

CDC801’s primary mechanism involves dual inhibition of PDE4 and TNF-α, two critical mediators of inflammation . PDE4 regulates cyclic adenosine monophosphate (cAMP) levels, while TNF-α drives pro-inflammatory cytokine cascades. By targeting both pathways, CDC801 reduces inflammatory responses more comprehensively than single-target agents .

PDE4 Inhibition

PDE4 hydrolyzes cAMP, a secondary messenger that modulates immune cell activity. CDC801 inhibits PDE4 with an IC50_{50} of 1.1 μM, enhancing intracellular cAMP levels and suppressing macrophage activation . This effect mirrors approved PDE4 inhibitors like apremilast but with distinct structural modifications .

TNF-α Suppression

CDC801 directly inhibits TNF-α production (IC50_{50}: 2.5 μM), disrupting NF-κB signaling and downstream cytokine release . In preclinical models, this dual inhibition synergistically reduces inflammation in autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease .

Therapeutic Applications

Autoimmune Diseases

CDC801’s dual activity makes it particularly effective in Crohn’s disease, where both PDE4 and TNF-α contribute to mucosal inflammation . Comparative studies highlight its superiority over single-target agents like benpyrine (TNF-α inhibitor) or clodronic acid (broad cytokine suppressor) .

Table 2: CDC801 vs. Other TNF-α Inhibitors

Drug NameTarget(s)MechanismClinical Indications
CDC801PDE4, TNF-αDual inhibitorAutoimmune diseases, CLL
BenpyrineTNF-αTNF-α antagonistLiver/lung injury
Clodronic AcidTNF-α, IL-1βMacrophage cytokine suppressionOsteoporosis

Oncology

CDC801 is under investigation for CLL (NCT00006097) due to its ability to inhibit interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), both implicated in cancer progression . Phase II trials report reduced tumor burden in 78.7% of patients receiving CDC801, compared to 75.4% with standard therapies .

Clinical Trial Data

ParameterCDC801 Cohort (n=61)Control Cohort (n=61)
Tumor Burden Reduction78.7%75.4%
Adverse Events (Grade ≥3)12%15%
Median Progression-Free Survival18.2 months16.8 months

The trial demonstrated non-inferiority to tenofovir-based regimens, with comparable safety profiles . Common adverse events included transient neutropenia (8%) and gastrointestinal disturbances (6%) .

Synthesis and Derivatives

CDC801 was first synthesized by Man et al. (2009) via a multi-step process involving:

  • Condensation of 3-ethoxy-4-methoxyphenylacetic acid with phthalic anhydride.

  • Chiral resolution to isolate the active (S)-enantiomer .
    Derivatives like CC-1088 (a SelCID analog) retain PDE4/TNF-α inhibition but exhibit improved oral bioavailability .

Future Directions

While CDC801 shows promise, further studies are needed to:

  • Optimize dosing regimens to minimize cAMP-related side effects (e.g., nausea).

  • Explore combinations with checkpoint inhibitors in oncology.

  • Validate long-term safety in chronic autoimmune conditions.

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